molecular formula C11H11FO2 B8327630 Ethyl 2-fluoro-3-vinylbenzoate

Ethyl 2-fluoro-3-vinylbenzoate

Cat. No.: B8327630
M. Wt: 194.20 g/mol
InChI Key: DOQSPKMTWDQLGN-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-vinylbenzoate (C₁₁H₁₁FO₂) is a fluorinated aromatic ester characterized by a vinyl group at the 3-position and a fluorine atom at the 2-position of the benzoate ring. The fluorine atom enhances electronegativity and metabolic stability, while the vinyl group offers reactivity for further functionalization, such as polymerization or cross-coupling reactions.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

ethyl 3-ethenyl-2-fluorobenzoate

InChI

InChI=1S/C11H11FO2/c1-3-8-6-5-7-9(10(8)12)11(13)14-4-2/h3,5-7H,1,4H2,2H3

InChI Key

DOQSPKMTWDQLGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1F)C=C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

  • Structure : Substituted with chlorine (2-position), fluorine (6-position), and a methyl group (3-position) on the benzoate ring .
  • Molecular Formula : C₁₀H₁₀ClFO₂ (vs. C₁₁H₁₁FO₂ for the target compound).
  • Key Differences: Substituent Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups alter ring reactivity compared to the vinyl group in this compound. Applications: Ethyl 2-chloro-6-fluoro-3-methylbenzoate is used in pesticide intermediates, whereas the vinyl group in the target compound may favor applications in polymer precursors or drug delivery systems.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

  • Structure : Features a β-keto ester group and a 2-fluorophenyl moiety .
  • Molecular Formula : C₁₁H₁₁FO₃ (vs. C₁₁H₁₁FO₂ for the target compound).
  • Key Differences: Functional Group Reactivity: The β-keto ester group in this compound facilitates keto-enol tautomerism and nucleophilic attacks, unlike the vinyl-substituted benzoate. Synthetic Utility: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is commonly used in Claisen condensations, while this compound may serve as a monomer in vinyl polymerization.

Ethyl Acetate Extracts from Spices (e.g., Turmeric, Clove)

  • Bioactive Compounds: Ethyl acetate extracts of spices contain derivatives such as curcuminoids (turmeric) and eugenol acetate (clove) .
  • Key Differences :
    • Natural vs. Synthetic Origin : this compound is synthetic, whereas spice-derived esters are natural.
    • Biological Activity : Natural esters exhibit antifungal and antimicrobial properties , whereas fluorinated synthetic esters like this compound are optimized for chemical stability and controlled reactivity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₁H₁₁FO₂ 2-F, 3-vinyl Polymer precursors, synthetic intermediates -
Ethyl 2-chloro-6-fluoro-3-methylbenzoate C₁₀H₁₀ClFO₂ 2-Cl, 6-F, 3-methyl Pesticide intermediates
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 2-F, β-keto ester Claisen condensations, pharmaceuticals
Turmeric ethyl acetate extract Variable Curcuminoids, ar-turmerone Antifungal, antioxidant

Research Findings and Trends

  • Electron Effects : Fluorine and vinyl groups synergistically enhance the electrophilicity of the benzoate ring, making this compound more reactive toward nucleophiles than methyl- or chloro-substituted analogues .
  • Stability : The vinyl group may reduce hydrolytic stability compared to saturated substituents (e.g., methyl), necessitating controlled storage conditions.
  • Biological Potential: While natural ethyl esters exhibit bioactivity, synthetic fluorinated esters like this compound are understudied in biological contexts but show promise in material science due to their polymerizable vinyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-vinylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, substituting a halogen atom (e.g., bromine) at the 3-position of a fluorobenzoate precursor with a vinyl group using palladium-catalyzed coupling (e.g., Heck reaction). Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF) to maximize yield. Monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine chemical shifts (~-110 ppm for aromatic F), while 1H^{1}\text{H} NMR distinguishes vinyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–17 Hz).
  • IR : Confirm ester carbonyl (C=O stretch ~1720 cm1^{-1}) and vinyl C=C (1630–1680 cm1^{-1}).
  • XRD : Resolve crystal packing and bond angles; compare with analogous structures (e.g., Ethyl 2-chlorobenzoate derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.
  • Storage : Keep in airtight containers away from light, per GHS guidelines (non-hazardous but untested) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., vinyl group’s π-electrons). Molecular dynamics (MD) simulates solvent effects on reaction kinetics. Compare computed activation energies with experimental data (e.g., Arrhenius plots) to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoates?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under identical conditions (solvent, concentration, temperature).
  • Database Mining : Use peer-reviewed repositories (e.g., SciFinder, Reaxys) to compare spectral libraries.
  • Error Analysis : Assess instrumental calibration (e.g., NMR lock frequency) and sample purity (HPLC >95%) .
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Q. How does the electron-withdrawing fluorine substituent influence the ester’s stability under acidic/basic conditions?

  • Methodological Answer : Perform kinetic studies by varying pH (1–14) and monitoring hydrolysis via 1H^{1}\text{H} NMR. Fluorine’s inductive effect increases ester electrophilicity, accelerating base-catalyzed saponification. Compare half-lives with non-fluorinated analogs (e.g., Ethyl 3-vinylbenzoate) .

Q. What role does this compound play in designing bioactive scaffolds (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Docking Studies : Screen the compound against protein targets (e.g., EGFR kinase) using AutoDock Vina.
  • SAR Analysis : Modify substituents (e.g., replace vinyl with ethynyl) and assay inhibitory activity (IC50_{50}).
  • Metabolic Stability : Evaluate in vitro microsomal half-life (human liver microsomes) .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC11_{11}H11_{11}FO2_{2}
Melting PointNot reported (liquid at RT)
Boiling PointEstimated 250–270°C (extrapolated)
LogP (Partition Coeff.)~2.8 (Predicted via ChemDraw)

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
Unreacted Vinyl HalideIncomplete couplingIncrease reaction time/temperature
Di-ester ByproductsOver-esterificationUse stoichiometric acylating agent
Fluorine DisplacementSolvolysisAvoid protic solvents (e.g., H2_2O)

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